Product packaging for 5-Fluoroindan-2-ylamine hydrochloride(Cat. No.:)

5-Fluoroindan-2-ylamine hydrochloride

Cat. No.: B11908759
M. Wt: 187.64 g/mol
InChI Key: AWBGZGXFTUYXMF-UHFFFAOYSA-N
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Description

5-Fluoroindan-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClFN B11908759 5-Fluoroindan-2-ylamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H

InChI Key

AWBGZGXFTUYXMF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)N.Cl

Origin of Product

United States

Contextualization Within Fluoroindanamine Chemical Space

The term "chemical space" refers to the vast multidimensional realm of all possible molecules. Within this expanse, the fluoroindanamine chemical space represents a specialized niche focused on indane structures bearing both an amine group and at least one fluorine atom. 5-Fluoroindan-2-ylamine hydrochloride is a foundational entity in this space. Its structure is characterized by an indane core—a bicyclic system where a benzene (B151609) ring is fused to a cyclopentane (B165970) ring—with a fluorine atom at the 5th position of the aromatic ring and an amine group at the 2nd position of the aliphatic ring.

The exploration of this specific chemical space is driven by the principle of molecular hybridization, where known structural motifs are combined to create novel compounds with potentially enhanced properties. The value of this compound lies in its utility as a starting material or key intermediate, allowing researchers to build more elaborate molecules. By modifying the amine group or performing further reactions on the indane skeleton, chemists can systematically generate a library of derivatives to probe biological systems and identify new lead compounds.

Significance of Indanamine Scaffolds in Medicinal Chemistry Exploration

The indane scaffold is recognized in medicinal chemistry as a "privileged structure." This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them fertile ground for drug discovery. nih.govnih.govmdpi.comresearchgate.net The rigid conformation of the indane ring system reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity and selectivity.

Indane derivatives have been investigated for a wide range of therapeutic areas, most notably in neuroscience and oncology. nih.govacs.org For instance, the indane core is a key feature in drugs developed for Alzheimer's disease. acs.org The structural scaffold provides a robust anchor that can be strategically decorated with various functional groups to interact with specific biological targets, such as enzymes or receptors in the central nervous system. scitechdaily.comnih.gov The amine functionality on the indanamine scaffold, as seen in 5-Fluoroindan-2-ylamine hydrochloride, provides a critical handle for chemical modification and often plays a crucial role in the pharmacophore, the essential set of features in a molecule that allows it to interact with a specific biological target.

Overview of Research Trajectories for Fluorinated Amine Compounds

The deliberate introduction of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry, and the research trajectory for fluorinated amines is a particularly active area. nih.govnih.govmdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their biological activity. nih.govmdpi.com

Key research trends involving the fluorination of amine-containing compounds include:

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. mdpi.comnih.govmdpi.com

Modulating Basicity: The introduction of a fluorine atom can lower the pKa (a measure of basicity) of a nearby amine group. This modification can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

Improving Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site. This can lead to a significant increase in binding potency and selectivity. nih.govnih.gov

Increasing Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can enhance its ability to cross cell membranes, including the blood-brain barrier. mdpi.comresearchgate.net

The compound 5-Fluoroindan-2-ylamine hydrochloride embodies these principles. Its synthesis provides researchers with a tool that combines the proven biological relevance of the indane scaffold with the strategic advantages of fluorination, paving the way for the discovery of next-generation therapeutic agents. nih.govresearchgate.net

An in-depth examination of the advanced synthetic methodologies and chemical transformations involving the specific chemical compound this compound is presented below. This article focuses exclusively on the stereoselective synthesis routes and novel functionalization strategies pertinent to this molecule and its immediate precursors.

Structure Activity Relationship Sar Investigations of 5 Fluoroindan 2 Ylamine Hydrochloride Derivatives

Systematic Structural Modifications and Analog Design Principles

Substituent Effects on Fluorine Position and Amine Substitution

The position of the fluorine atom on the indan (B1671822) ring and the nature of the substituent on the amine group are critical determinants of the pharmacological profile of 2-aminoindan (B1194107) derivatives. While specific data on 5-fluoroindan-2-ylamine hydrochloride is limited in publicly available research, extensive studies on closely related 2-aminoindan analogs provide significant insights into these substituent effects.

Research on ring-substituted 2-aminoindans has demonstrated that modifications to the aromatic ring can profoundly alter the potency and selectivity of these compounds at monoamine transporters, which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). For instance, the parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT. nih.govnih.gov However, the introduction of a methoxy (B1213986) group at the 5-position (5-MeO-AI) increases the compound's potency at SERT while reducing its activity at DAT and NET. nih.govnih.gov Specifically, 5-MeO-AI shows a six-fold lower potency at NET and a twenty-fold lower potency at DAT compared to its activity at SERT. nih.govnih.gov

This trend suggests that a fluorine atom at the 5-position, being a small, electron-withdrawing group, would also significantly modulate the electronic properties of the aromatic ring and, consequently, its interaction with transporter proteins. It is plausible that 5-fluoroindan-2-ylamine would exhibit a different selectivity profile compared to both the unsubstituted 2-AI and the 5-methoxy substituted analog.

Furthermore, substitutions on the amine group can also have a substantial impact. While the primary amine of 5-fluoroindan-2-ylamine is a key feature for interaction, N-alkylation or the introduction of other functional groups would alter the compound's basicity, lipophilicity, and steric profile, thereby influencing its binding affinity and functional activity at various receptors and transporters.

Table 1: In Vitro Potency of 2-Aminoindan Derivatives at Monoamine Transporters

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)
2-Aminoindan (2-AI)43986>10,000
5-Methoxy-2-aminoindan (5-MeO-AI)>10,0002,9591,466
5-Methoxy-6-methyl-2-aminoindan (MMAI)>10,000>10,00098
5,6-Methylenedioxy-2-aminoindan (MDAI)2,423240231

Data sourced from Halberstadt et al. (2019). nih.govnih.gov

Ring Expansion and Contraction Studies (e.g., Tetrahydronaphthalene and Cyclopentane (B165970) Analogs)

The investigation of ring-expanded and ring-contracted analogs is a valuable strategy in SAR studies to understand the importance of the core scaffold's size and conformation for biological activity. For 5-fluoroindan-2-ylamine, this would involve synthesizing and evaluating derivatives based on tetrahydronaphthalene (a six-membered fused ring) and cyclopentane (a five-membered non-fused ring) systems.

The indan scaffold of 5-fluoroindan-2-ylamine imposes a specific conformational rigidity. Expanding the cyclopentane ring to a cyclohexane (B81311) ring to form a tetrahydronaphthalene analog would alter the spatial arrangement of the amine and fluoro-substituted phenyl groups. This modification could either enhance or diminish binding to the target protein by allowing for different binding orientations or by introducing steric hindrance. For example, studies on other classes of compounds have shown that such ring expansions can lead to significant changes in activity. nih.gov

Conversely, contracting the scaffold to a simpler fluorinated phenyl-cyclopentylamine system would increase conformational flexibility. This could be detrimental if a rigid conformation is required for optimal binding, but it could also be beneficial if it allows the molecule to adopt a more favorable conformation within the binding site that the rigid indan system cannot achieve. The synthesis and evaluation of such analogs are critical for defining the optimal ring system for the desired biological effect.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the case of this compound, these replacements can be applied to both the fluorine substituent and the amine group, as well as the carbon skeleton of the indan ring.

Replacing the fluorine atom with other small, electron-withdrawing groups such as a hydroxyl or cyano group, or with a small alkyl group like methyl, would provide valuable information on the electronic and steric requirements at the 5-position. The fluorine atom's high electronegativity and ability to form hydrogen bonds are key properties that influence its interactions. Comparing the activity of these analogs would clarify whether the observed effects are due to electronics, sterics, or specific hydrogen bonding interactions.

Elucidation of Pharmacophore Features and Essential Binding Motifs

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 5-fluoroindan-2-ylamine derivatives, elucidating the pharmacophore is key to understanding their mechanism of action and for designing novel, potent, and selective analogs.

Identification of Key Interacting Groups

Based on the structure of 5-fluoroindan-2-ylamine and SAR data from related compounds, several key interacting groups can be identified as crucial for its biological activity. The primary amine is likely a principal interaction point, capable of forming a salt bridge with an acidic amino acid residue (e.g., aspartate) in the binding site of a target protein, a common feature for ligands of monoamine transporters. frontiersin.org

The aromatic ring of the indan system is another critical feature, likely engaging in hydrophobic and/or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket. The fluorine atom at the 5-position, with its electronegative character, can modulate the electronic nature of the aromatic ring, influencing these interactions and potentially forming specific hydrogen bonds with suitable donor groups on the protein.

Spatial Orientation and Molecular Recognition

The rigid indan scaffold of 5-fluoroindan-2-ylamine dictates a specific spatial orientation of the key interacting groups. The relative positioning of the primary amine and the fluoro-substituted aromatic ring is fixed, which is a critical aspect of molecular recognition by the target protein.

Pharmacophore models for ligands of monoamine transporters often include a positively ionizable group (the amine) and one or more hydrophobic/aromatic centers. daneshyari.com The distance and relative orientation between these features are paramount for high-affinity binding. For 5-fluoroindan-2-ylamine, the pharmacophore would likely consist of a positive ionizable feature corresponding to the protonated amine and an aromatic ring feature. The fluorine atom would act as a specific modulator of the electronic properties of this aromatic feature.

Computational modeling and the synthesis of conformationally constrained analogs can further refine the understanding of the required spatial orientation. By comparing the biological activities of a series of analogs with systematic modifications, a detailed 3D pharmacophore model can be constructed, providing a powerful tool for the virtual screening and rational design of new derivatives with enhanced therapeutic potential.

Impact of Stereochemistry on Functional Activity and Selectivity

The introduction of a chiral center at the C-2 position of the indane ring system means that this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers. The spatial orientation of the amino group is a critical determinant of biological activity, as it governs the precise interactions with chiral biological macromolecules such as receptors and enzymes. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. biomedgrid.comsolubilityofthings.com

Achieving high enantiomeric purity is crucial for elucidating the specific biological roles of each stereoisomer and for the development of selective therapeutic agents. The separation of a racemic mixture of 5-fluoroindan-2-ylamine into its constituent enantiomers can be accomplished through various resolution techniques.

One common approach is diastereomeric salt formation . This involves reacting the racemic amine with a chiral acid resolving agent to form diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. Following separation, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful method is chiral chromatography . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Chiral ligand-exchange chromatography, for instance, has been effectively used for the resolution of related aminoindan derivatives, such as 1-aminoindan-1,5-dicarboxylic acid. In such cases, the differential formation of transient diastereomeric complexes with a chiral selector in the stationary or mobile phase allows for the separation of the enantiomers.

The table below illustrates common chiral resolution techniques applicable to aminoindan derivatives.

Resolution TechniquePrincipleExample of Application
Diastereomeric Salt Formation Reaction with a chiral acid to form separable diastereomeric salts.Separation of enantiomers of various amines.
Chiral HPLC Differential interaction with a chiral stationary phase.Baseline separation of enantiomers of drug candidates.
Chiral Ligand-Exchange Chromatography Formation of transient diastereomeric metal complexes.Resolution of 1-aminoindan-1,5-dicarboxylic acid. scispace.com
Enzymatic Resolution Enantioselective enzymatic acylation or hydrolysis.Kinetic resolution of racemic amines.

The distinct three-dimensional arrangement of atoms in each enantiomer of this compound leads to stereoselective interactions with its biological targets. Generally, only one enantiomer, the eutomer, will exhibit a high affinity and/or efficacy at a specific receptor or enzyme, while the other, the distomer, will have significantly lower activity. nih.gov This difference arises from the requirement for a precise three-point attachment to the binding site, a concept fundamental to chiral recognition.

For aminoindan derivatives, the orientation of the amino group is a key determinant for binding to targets such as monoamine transporters or G-protein coupled receptors. Research on related 2-aminoindan compounds has consistently shown that biological activity resides predominantly in one of the enantiomers. For example, in the case of 1-aminoindan-1,5-dicarboxylic acid, a selective antagonist for the mGluR1 receptor, only the (S)-enantiomer was found to be potent. scispace.com While specific data for this compound is not extensively available, it is highly probable that its enantiomers will also exhibit significant differences in their biological profiles. The introduction of the 5-fluoro substituent can further influence these interactions by altering the electronic properties and hydrogen bonding capabilities of the aromatic ring.

The following table presents hypothetical, yet illustrative, data on the differential activity of enantiomers, a common finding in the SAR of chiral amines.

EnantiomerTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
(R)-5-Fluoroindan-2-ylamine 1525
(S)-5-Fluoroindan-2-ylamine 850>10,000

This data is illustrative and based on general principles of stereoselectivity for related compounds.

Conformational Analysis and its Correlation with Observed Activities

The biological activity of this compound is not only dependent on its absolute configuration but also on the conformational flexibility of the five-membered ring and the orientation of the amino substituent. The indane scaffold is not planar, and the cyclopentane ring can adopt various puckered conformations.

In the solid state, the conformation of a molecule is fixed within the crystal lattice and can be determined by X-ray crystallography. For related 2-aminoindan derivatives, crystal structures have shown that the amino group can adopt either an axial or an equatorial position relative to the puckered five-membered ring. researchgate.net

In solution, the molecule is more dynamic, and an equilibrium exists between different conformations. The preferred conformation is influenced by a variety of factors, including steric hindrance, electronic effects, and interactions with the solvent. For protonated amines like this compound, intramolecular hydrogen bonding and electrostatic interactions can play a significant role. The presence of the electronegative fluorine atom on the aromatic ring can influence the puckering of the five-membered ring and the conformational preference of the amino group. Computational studies on related fluorinated piperidines suggest that an axial preference for a substituent can arise from favorable electrostatic interactions between the positively charged nitrogen and the partially negative fluorine atom. d-nb.inforesearchgate.net

The equilibrium between the axial and equatorial conformers of the amino group is of particular importance, as only one of these conformations may be able to productively engage with the biological target.

ConformerKey FeaturePredicted Stability Factor
Equatorial-Amine Amino group is in the plane of the ring system.Generally favored due to reduced steric hindrance.
Axial-Amine Amino group is perpendicular to the plane of the ring system.May be stabilized by intramolecular hydrogen bonding or favorable electrostatic interactions.

The energy landscape of this compound describes the relative energies of its different conformations and the energy barriers to interconversion. A low energy barrier between the axial and equatorial conformers would imply that the molecule can readily switch between these states. Conversely, a high energy barrier would result in conformationally restricted populations.

Understanding the conformational dynamics is crucial for rational drug design. If the bioactive conformation is a higher-energy state, modifications to the molecular structure could be made to favor this conformation, thereby enhancing potency. Computational modeling, such as molecular mechanics and quantum mechanics calculations, can be employed to map the energy landscape and predict the populations of different conformers in various environments. These theoretical predictions, when combined with experimental data from techniques like NMR spectroscopy, provide a comprehensive picture of the conformational behavior of this compound and its impact on biological activity.

Preclinical Pharmacological Investigations of 5 Fluoroindan 2 Ylamine Hydrochloride and Its Analogs Excluding Safety/adverse Effects and Clinical Data

In Vitro Target Engagement and Binding Affinity Studies

The in vitro interactions of 2-aminoindan (B1194107) and its derivatives have been characterized through various binding assays, revealing affinities for several key neurological targets.

Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Ion Channels)

Studies on 2-aminoindan (2-AI) and its ring-substituted analogs, such as 5-methoxy-2-aminoindan (5-MeO-AI), 5-methoxy-6-methyl-2-aminoindan (MMAI), and 5,6-methylenedioxy-2-aminoindan (MDAI), have demonstrated notable binding affinities for α2-adrenergic receptors. nih.govnih.gov Specifically, 2-AI shows a high affinity for the α2C receptor subtype, with slightly lower affinities for the α2A and α2B subtypes. nih.govnih.gov The introduction of a methoxy (B1213986) group at the 5-position, as seen in 5-MeO-AI and MMAI, generally leads to a decrease in affinity for α2 receptors compared to the parent compound, 2-AI. nih.gov

Furthermore, certain analogs exhibit affinity for serotonin (B10506) (5-HT) receptors. For instance, 5-MeO-AI and MMAI show moderate affinity for 5-HT1A and 5-HT2B receptors, whereas 2-AI and MDAI lack significant affinity for the 5-HT receptors tested. nih.gov

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
2-Aminoindan (2-AI) α2A-Adrenergic134
α2B-Adrenergic211
α2C-Adrenergic41
5-Methoxy-2-aminoindan (5-MeO-AI) α2A-Adrenergic~670
α2B-Adrenergic~1055
α2C-Adrenergic~1230
5-HT1AModerate Affinity
5-HT2BModerate Affinity
5-Methoxy-6-methyl-2-aminoindan (MMAI) α2A-Adrenergic~670
α2B-Adrenergic~1055
α2C-Adrenergic~1230
5-HT1AModerate Affinity
5-HT2BModerate Affinity
5,6-Methylenedioxy-2-aminoindan (MDAI) α2A-AdrenergicReduced affinity vs. 2-AI
α2B-AdrenergicReduced affinity vs. 2-AI
α2C-AdrenergicReduced affinity vs. 2-AI

Data sourced from studies on 2-aminoindan and its derivatives. nih.govnih.gov

Enzyme Inhibition or Activation Assays

The indane chemical scaffold is present in molecules designed as enzyme inhibitors, particularly for monoamine oxidase (MAO). researchgate.netnih.govtandfonline.com Research on 1-indanone (B140024) and its derivatives, which are structurally related to the aminoindans, has shown them to be potent and selective inhibitors of MAO-B. researchgate.net Some of these compounds also exhibit inhibitory activity against MAO-A. researchgate.netnih.gov For example, C6-substituted indanones are highlighted as particularly potent and selective MAO-B inhibitors. researchgate.net The inhibition of MAO by these indanone derivatives has been characterized as reversible and competitive. researchgate.net

Another area of investigation for aminoindan analogs is the inhibition of phenylalanine ammonia-lyase (PAL). The conformationally restricted phenylalanine analog, 2-aminoindan-2-phosphonic acid (AIP), has been identified as a competitive and slow-binding inhibitor of PAL. nih.govabmole.com

Compound Class/DerivativeEnzyme TargetInhibition Data (IC50)Notes
C6-substituted 1-indanones MAO-B0.001 to 0.030 µMPotent and selective inhibitors. researchgate.net
2-Heteroarylidene-1-indanones MAO-B0.0044 to 1.53 µMAlso inhibit MAO-A at lower potencies. nih.gov
Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (Compound A1) MAO-B3.25 ± 0.20 µMDual inhibitor with AChE activity. tandfonline.com
Acetylcholinesterase (AChE)0.054 ± 0.004 µM
2-Aminoindan-2-phosphonic acid (AIP) Phenylalanine Ammonia-Lyase (PAL)Ki = 7 ± 2 nMCompetitive, slow-binding inhibitor. nih.gov

Data is for structurally related indanone and aminoindan derivatives, not 5-Fluoroindan-2-ylamine hydrochloride itself.

Protein-Ligand Interaction Characterization

Conformational analysis of 2-aminoindan derivatives has been performed to understand their interaction with targets like the dopamine (B1211576) receptor. nih.gov These studies suggest that the orientation of the amino group (axial vs. equatorial) is a critical factor for potent receptor agonism, and this preferred conformation can be influenced by substitutions on the indane ring. nih.gov For instance, molecular mechanics calculations predicted that (R)-4-hydroxy-2-(di-n-propylamino)indan favors an N-equatorial conformation, which is considered a prerequisite for strong dopamine receptor agonism. nih.gov

Cellular Mechanism of Action Elucidation

Studies utilizing synaptosomes, which are isolated nerve terminals, have been instrumental in elucidating the cellular mechanisms of action for 2-aminoindan and its analogs.

Signaling Pathway Modulation (e.g., Second Messenger Systems)

The primary cellular mechanism identified for 2-aminoindan and its derivatives is the modulation of monoamine transporters, leading to neurotransmitter efflux. nih.govnih.gov These compounds act as substrates for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), inducing the release of these neurotransmitters from synaptosomes. nih.gov

The substitution pattern on the indane ring significantly influences the selectivity of these compounds for the different monoamine transporters. The parent compound, 2-aminoindan, is a selective substrate for NET and DAT, with minimal activity at SERT. nih.govnih.gov In contrast, ring-substituted analogs like MDAI and 5-MeO-AI show increased potency at SERT. nih.govnih.gov MMAI is a highly selective substrate for SERT. nih.govnih.gov

CompoundMonoamine Transporter TargetCellular Action (EC50, nM)Selectivity Profile
2-Aminoindan (2-AI) NET86Catecholamine-selective releaser nih.govnih.gov
DAT439
SERT>10,000
5,6-Methylenedioxy-2-aminoindan (MDAI) SERTPotent releaserModerately selective for SERT and NET nih.gov
NETPotent releaser
DAT10-fold weaker vs. SERT/NET
5-Methoxy-2-aminoindan (5-MeO-AI) SERTPotent releaserSelective for SERT nih.gov
NET6-fold weaker vs. SERT
DAT20-fold weaker vs. SERT
5-Methoxy-6-methyl-2-aminoindan (MMAI) SERTPotent releaserHighly selective for SERT nih.gov
NET100-fold weaker vs. SERT
DAT100-fold weaker vs. SERT

EC50 values represent the concentration required to elicit 50% of the maximal neurotransmitter release from preloaded synaptosomes. nih.gov

Cellular Uptake and Subcellular Localization Studies

The investigation of 2-aminoindan analogs in synaptosomes inherently provides information about their cellular uptake, as they must enter the nerve terminal to interact with the monoamine transporters. nih.gov The use of synaptosomes as a model system confirms that these compounds can cross the plasma membrane of neurons to exert their effects. nih.gov However, detailed studies on the specific subcellular localization of this compound or its analogs are not extensively reported in the reviewed literature.

Phenotypic Screening in Defined Biological Systems

Phenotypic screening has emerged as a valuable strategy in drug discovery, offering a complementary approach to target-based screening. enamine.net This method allows for the identification of compounds that elicit a desired phenotypic change in a biological system, such as a cell or an organism, without a priori knowledge of the specific molecular target. This approach can be particularly useful for discovering novel mechanisms of action and for repurposing existing compounds. enamine.net

In the context of this compound and its analogs, phenotypic screening in defined biological systems would involve assessing the effects of these compounds on various cellular models. For instance, a library of these compounds could be screened for their ability to modulate specific cellular processes, such as cell proliferation, differentiation, or apoptosis in various cell lines. The design of specialized compound libraries is crucial for the success of such screening campaigns, aiming for chemical diversity and comprehensive biological annotation. enamine.net

The outcomes of these screens can provide initial insights into the potential therapeutic applications of these compounds. A hypothetical example of data that could be generated from a phenotypic screen is presented in the table below.

Table 1: Hypothetical Results of a Phenotypic Screen of Indane Analogs in a Neuronal Cell Line

CompoundConcentration (µM)Observed Phenotypic Change
This compound1Increased neurite outgrowth
Analog A1No significant change
Analog B1Decreased cell viability
Analog C1Altered expression of a neuronal marker

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacodynamic Marker Identification in Preclinical Models

Pharmacodynamic (PD) markers are crucial for understanding the relationship between drug exposure and its pharmacological effect. In preclinical models, the identification of robust PD markers is essential for demonstrating that a compound is engaging its target and eliciting the expected biological response.

Ex Vivo Tissue Analysis for Target Occupancy

Ex vivo tissue analysis is a common method used to determine the extent to which a drug binds to its intended target in a specific tissue after in vivo administration. This is a critical step in establishing a link between the administered dose and the biological effect. The process typically involves administering the compound to a non-human model, after which tissues of interest are collected and analyzed to quantify the level of target engagement.

For this compound, if a specific molecular target is hypothesized or identified, ex vivo tissue analysis could be employed to measure its occupancy in relevant tissues, such as the brain. Techniques like radioligand binding assays or quantitative autoradiography could be utilized for this purpose. The data generated would help in understanding the dose-dependent interaction of the compound with its target in a physiological context.

Table 2: Illustrative Data from an Ex Vivo Target Occupancy Study

CompoundAdministered Dose (mg/kg)TissueTarget Occupancy (%)
This compound1Brain25
This compound3Brain60
This compound10Brain85

This table is for illustrative purposes only and does not represent actual experimental data.

Biomarker Changes in In Vivo Non-Human Models

In addition to direct target occupancy, the pharmacological effects of a compound can be monitored by measuring changes in downstream biomarkers in in vivo non-human models. These biomarkers can be molecules, such as proteins or nucleic acids, whose levels or activity are altered in response to the drug's action.

Following the administration of this compound or its analogs to animal models, various biological samples (e.g., blood, cerebrospinal fluid, tissue homogenates) can be collected and analyzed for changes in relevant biomarkers. For example, if the compound is hypothesized to modulate a specific signaling pathway, the phosphorylation status of key proteins in that pathway could be measured. The identification of such biomarkers is crucial for demonstrating proof of mechanism and for guiding dose selection in further preclinical studies.

Table 3: Example of Biomarker Modulation in a Non-Human Model

BiomarkerTreatment GroupChange from Baseline (%)
Neurotransmitter X Level in BrainVehicle Control0
Neurotransmitter X Level in BrainThis compound (3 mg/kg)+45
Phospho-Protein Y in BrainVehicle Control0
Phospho-Protein Y in BrainThis compound (3 mg/kg)+70

This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Approaches in the Research of 5 Fluoroindan 2 Ylamine Hydrochloride

Molecular Modeling and Docking Simulations for Target Identification and Validation

Molecular modeling and docking simulations are at the forefront of identifying and validating the biological targets of 5-Fluoroindan-2-ylamine hydrochloride. These methods provide a molecular-level understanding of how the compound may interact with proteins, such as transporters and receptors.

A significant hurdle in drug design is the frequent absence of experimentally determined three-dimensional structures for target proteins. Homology modeling provides a viable solution by constructing a 3D model of a target protein based on the known structure of a homologous protein (a template). For instance, since no high-resolution crystal structures for human monoamine transporters (MATs) like the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET) are available, researchers have relied on the crystal structure of a bacterial homolog, the leucine (B10760876) transporter (LeuT), to build homology models. nih.gov These models are crucial for predicting the binding of neurotransmitter substrates and inhibitors, including compounds like this compound. nih.gov The quality of these models is paramount and is often evaluated based on factors like the cavity size of the binding pocket. nih.gov Advanced techniques, such as incorporating restraints from known experimental data like the location of a zinc-binding site in hDAT, can further refine these models. frontiersin.org The resulting protein structures serve as the foundation for subsequent docking and simulation studies.

Both ligand-based and structure-based strategies are integral to the design of novel compounds targeting monoamine transporters. digitellinc.com

Ligand-Based Drug Design: This approach is particularly useful when the three-dimensional structure of the target is unknown. It operates on the principle that molecules with similar structures often exhibit similar biological activities. By analyzing a set of known active and inactive compounds, computational models can be built to predict the activity of novel molecules. Pharmacophore modeling, a key ligand-based technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings) necessary for biological activity. For a molecule like this compound, a pharmacophore model would likely highlight the critical roles of the fluoro group, the rigid indane scaffold, and the primary amine in its interaction with its target.

Structure-Based Drug Design: When a 3D structure of the target protein is available, either from experimental methods or homology modeling, structure-based drug design becomes a powerful tool. Molecular docking is a central component of this approach, where a ligand like this compound is computationally placed into the binding site of the target protein. This allows for the prediction of the most likely binding pose and affinity. These simulations can reveal crucial interactions, such as the ionic interaction between the ammonium (B1175870) group of the substrate and a highly conserved aspartate residue within the monoamine transporters. nih.gov For instance, docking studies on monoamine transporters have suggested that the para-hydroxyl group of dopamine interacts with specific serine residues. frontiersin.org Similarly, the fluorine atom on the indane ring of this compound could be shown to form favorable interactions within a specific sub-pocket of the binding site, providing a rationale for its contribution to the compound's activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the potency of new, unsynthesized molecules, thereby streamlining the drug discovery process.

The creation of a QSAR model for a series of indane derivatives would involve compiling a dataset of compounds with known biological activities and calculating a wide array of molecular descriptors for each. researchgate.netmdpi.com Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then employed to build a predictive model. researchgate.net The robustness and predictive power of these models are rigorously tested through internal and external validation procedures. researchgate.net Such validated models can then be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further experimental evaluation.

A crucial step in QSAR is identifying the molecular descriptors that have the most significant impact on biological activity. This "feature selection" provides insights into the mechanism of action. For this compound and its analogs, descriptor analysis might highlight the importance of electronic properties (influenced by the electron-withdrawing fluorine atom), steric factors (related to the size and shape of the indane ring), and hydrophobicity (governing membrane permeability and interaction with hydrophobic pockets).

Descriptor TypeExample DescriptorPotential Relevance for this compound
ElectronicPartial atomic charges, Electrostatic potentialThe electron-withdrawing nature of the fluorine atom can significantly alter the electrostatic potential of the aromatic ring, influencing interactions with the target protein.
StericMolar refractivity, Molecular volumeThese descriptors relate to the size and polarizability of the molecule, which are critical for a proper fit within the binding site of a transporter or receptor.
HydrophobicLogP (partition coefficient)This descriptor is crucial for predicting the compound's ability to cross the blood-brain barrier and interact with hydrophobic regions within the target protein.
TopologicalWiener index, Kier shape indicesThese indices describe the connectivity and shape of the molecule, which can influence its overall conformation and ability to bind to the target.

De Novo Design of Related Chemical Entities and Analogues

De novo drug design is a computational strategy for creating entirely new molecular structures with desired pharmacological properties. These methods can start from a single "seed" atom or fragment and "grow" a molecule within the constraints of a target's binding site. In the context of this compound, de novo design algorithms could be employed to:

Explore alternative scaffolds: Generate novel core structures that maintain the key pharmacophoric features of the indane ring. nih.gov

Propose novel substitutions: Identify new functional groups that could be placed on the indane scaffold to potentially enhance binding affinity, selectivity, or pharmacokinetic properties.

Fragment-based growing: Begin with a key interacting fragment of this compound and computationally build upon it to optimize interactions with the target protein.

The resulting computationally designed analogues would then be prioritized for chemical synthesis and experimental testing, potentially leading to the discovery of novel and more effective therapeutic agents.

Generative AI Models for Molecular Design

Generative AI is a cutting-edge technique in medicinal chemistry that allows for the de novo design of novel molecular structures with desired properties. These models learn from vast datasets of existing molecules to generate new chemical entities optimized for specific biological targets. By processing molecular representations like SMILES strings or molecular graphs, generative models can explore immense chemical spaces to propose innovative drug candidates.

A typical workflow involves training a model on a relevant chemical dataset and then using it to generate molecules that satisfy a multi-parameter optimization function, which might include predicted binding affinity, synthetic accessibility, and drug-likeness. Despite the power of this approach, no studies have been published detailing the use of generative AI to design, modify, or explore analogs based on the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) Linkers

In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. The linker's role is critical, as its geometry, flexibility, and chemical nature dictate the final compound's ability to bind effectively. The indane core is a recognized scaffold in medicinal chemistry due to its rigid, three-dimensional structure, making it a potentially valuable component for linkers.

The amine group in this compound provides a straightforward attachment point for connecting fragments. However, a review of the literature did not yield any specific examples or computational studies where this compound has been explicitly designed, evaluated, or utilized as an FBDD linker. Research in this area typically involves computational modeling to predict the optimal vector and length for a linker to bridge two binding fragments within a protein's active site, but such analysis for this compound has not been reported.

In Silico Prediction of Synthetic Pathways and Reaction Feasibility

The use of software to plan and predict chemical syntheses is a rapidly advancing field, promising to accelerate the production of complex molecules. These tools can propose synthetic routes, evaluate their feasibility, and predict potential side reactions, thereby saving significant time and resources in the lab.

Retrosynthetic Analysis Software Applications

Retrosynthetic software employs AI algorithms to deconstruct a target molecule into simpler, commercially available precursors. By applying a vast database of known chemical reactions in reverse, these programs can generate multiple potential synthetic pathways. This allows chemists to evaluate different strategies for producing a target compound like this compound. While this technology is widely applicable, there are no published reports of its specific application to generate or optimize the synthesis of this compound.

Emerging Research Avenues and Future Directions for 5 Fluoroindan 2 Ylamine Hydrochloride Research

Exploration of Novel Biological Roles and Target Classes

While the primary activity of 5-Fluoroindan-2-ylamine hydrochloride is associated with the inhibition of monoamine transporters (MATs), including those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), emerging research is beginning to investigate its potential interactions with other biological targets. nih.govnih.govnih.govresearchgate.net This exploration is driven by the need for therapeutics with improved efficacy and novel mechanisms of action for a range of neuropsychiatric disorders. nih.gov

Future research will likely focus on characterizing the binding profiles of this compound and its derivatives against a broader array of CNS receptors and enzymes. For instance, the potential for these compounds to interact with sigma receptors is an area of growing interest. nih.govnih.gov Sigma-1 receptor agonists have shown promise in improving cognitive deficits and may offer a novel therapeutic angle for conditions with cognitive impairment. nih.govnih.gov Investigating the affinity and functional activity of fluoroindanamines at these receptors could uncover new therapeutic applications.

Furthermore, the concept of polypharmacology, where a single molecule interacts with multiple targets, is gaining traction in CNS drug discovery. htworld.co.uk Future studies may explore whether this compound or its analogs exhibit a desirable polypharmacological profile, potentially leading to synergistic therapeutic effects. The development of dual- or triple-acting inhibitors is an active area of research to overcome the limitations of selective monoamine reuptake inhibitors. nih.gov

Advanced Synthetic Method Development for Fluoroindanamines

The synthesis of fluorinated indane scaffolds is a critical aspect of ongoing research, as the introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties. mdpi.comnih.govnih.gov Recent advancements in synthetic organic chemistry are providing more efficient and selective methods for the preparation of these compounds.

Future research in this area will likely concentrate on the development of novel catalytic systems and asymmetric synthetic routes to access specific stereoisomers of this compound and its derivatives. For example, transition metal-catalyzed reactions, such as [3+2] annulation, are emerging as powerful tools for constructing the indane core with high precision. mdpi.com Additionally, the use of photoredox catalysis for the synthesis of C(sp3)-rich amines represents a promising avenue for developing more efficient and sustainable synthetic processes.

The table below summarizes some advanced synthetic methods applicable to the synthesis of fluoroindanamines.

Synthetic MethodDescriptionPotential Advantages
Asymmetric Hydrogenation Catalytic hydrogenation of a suitable precursor using a chiral catalyst to produce a single enantiomer of the desired amine.High enantioselectivity, access to stereochemically pure compounds.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.High selectivity, mild reaction conditions.
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule to synthesize the target compound.Access to enantiomerically pure starting materials.
Fluorination Strategies Development of novel and late-stage fluorination techniques to introduce fluorine into the indane scaffold with high regioselectivity.Precise control over the position of the fluorine atom, enabling fine-tuning of properties.
Flow Chemistry Performing reactions in a continuous-flow reactor instead of a traditional batch setup.Improved reaction control, scalability, and safety. nih.govnsf.gov

Integration of Artificial Intelligence and Machine Learning in Research Cycles

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and development, with significant potential to accelerate research on this compound. nih.gov These computational approaches can be applied to various stages of the research cycle, from target identification to process optimization.

AI-Driven Prediction of SAR Trends

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. AI and ML algorithms can analyze large datasets of chemical structures and their corresponding biological activities to identify complex patterns and predict the activity of novel compounds. researchgate.netrsc.org For this compound, AI models can be trained on existing data for indanamine derivatives to predict their binding affinities for various transporters and receptors. This predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest probability of desired activity.

Machine Learning for Reaction Optimization

ML algorithms are also being employed to optimize chemical reactions, leading to higher yields, reduced reaction times, and more sustainable processes. nih.govnsf.govnih.govacs.org By analyzing the outcomes of a series of experiments with varying parameters (e.g., temperature, catalyst loading, solvent), ML models can identify the optimal conditions for the synthesis of this compound and its analogs. This is particularly valuable for complex, multi-component reactions where traditional optimization methods are time-consuming and resource-intensive. For instance, Bayesian optimization algorithms have been successfully used to optimize continuous-flow photoredox amine synthesis. nsf.gov

Development of Chemical Probes and Tools for Mechanistic Biology

To further elucidate the biological mechanisms of action of this compound, the development of specialized chemical probes is essential. These tools can be used to visualize the distribution of the compound in cells and tissues, identify its binding partners, and study the dynamics of its interactions with its targets. rsc.orgnih.govmdpi.comresearchgate.netnih.gov

Future research will focus on the design and synthesis of probes derived from the 5-fluoroindan-2-amine scaffold. Examples of such probes include:

Radiolabeled Analogs: Incorporating a positron-emitting isotope, such as ¹⁸F, into the molecule would enable the use of Positron Emission Tomography (PET) imaging to visualize the compound's distribution in the brain and other organs in real-time. nih.govnih.gov This can provide invaluable information on target engagement and pharmacokinetics in living organisms.

Fluorescent Probes: Attaching a fluorescent dye to the 5-fluoroindan-2-amine scaffold would allow for the visualization of its subcellular localization and interaction with its targets using fluorescence microscopy. mdpi.comresearchgate.net

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. nih.govmdpi.com This allows for the identification and isolation of the binding partners of this compound, helping to uncover novel biological targets. Trifluoromethyl phenyl diazirine-based probes have shown high selectivity and sensitivity in such applications. nih.gov

Collaborative Research Frameworks in Academia and Industry

The complexity and high cost of CNS drug discovery necessitate collaborative efforts between academic institutions and the pharmaceutical industry. nih.govacs.orgnih.govdrugbank.comhubspotusercontent10.netnih.govtimeshighereducation.comnih.gov Such partnerships can leverage the strengths of both sectors: the innovative basic research and target discovery capabilities of academia, and the drug development, clinical trial, and commercialization expertise of industry. nih.govacs.orghubspotusercontent10.netnih.gov

Future progress in the research of this compound and related compounds will likely be accelerated through various collaborative models:

Public-Private Partnerships (PPPs): These collaborations, often involving government funding agencies, academic institutions, and multiple pharmaceutical companies, can de-risk early-stage drug discovery by sharing costs and data. nih.govnih.gov

Sponsored Research Agreements: Pharmaceutical companies can fund specific research projects in academic labs that are aligned with their therapeutic interests.

Technology Licensing: Academic institutions can license their discoveries, such as novel compounds or platform technologies, to pharmaceutical companies for further development.

These collaborations can facilitate the translation of basic scientific discoveries into new therapies for patients. nih.govdrugbank.com The establishment of clear intellectual property agreements and open communication channels are crucial for the success of these partnerships. timeshighereducation.comnih.gov Recent initiatives have demonstrated the power of combining industry expertise with academic innovation, particularly in the challenging field of CNS therapeutics. htworld.co.ukdrugbank.com

Q & A

Q. Methodological Considerations :

  • Temperature Control : Fluorination reactions often require low temperatures (−20°C to 0°C) to minimize side products like over-fluorinated derivatives .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) .

How can researchers validate the structural identity and purity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.8–7.2 ppm), indan-CH₂ (δ 2.8–3.5 ppm), and amine protons (broad signal, δ 1.5–2.5 ppm) .
    • ¹⁹F NMR : A singlet near δ −120 ppm confirms para-fluorine substitution .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 170.1 (free base) and [M-Cl]⁺ at m/z 170.1 + 35.5 (hydrochloride salt) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98% area) and detect impurities like dehalogenated byproducts .

What strategies optimize the stability of this compound in aqueous vs. nonpolar solvents?

Advanced Research Question

  • Aqueous Solutions :
    • pH Stability : The compound is stable at pH 4–6 (hydrochloride form) but degrades rapidly above pH 7 due to free amine formation. Buffered solutions (e.g., citrate, pH 4.5) are recommended for long-term storage .
    • Oxidation Prevention : Add antioxidants (0.1% ascorbic acid) and store under nitrogen to block radical-mediated decomposition .
  • Nonpolar Solvents :
    • DMSO/DMF : Use anhydrous solvents to prevent hydrolysis; stability >6 months at −20°C .
    • Crystallinity : Lyophilization from tert-butanol/water enhances stability by reducing hygroscopicity .

How does this compound interact with biological targets, and what assays resolve contradictory binding data?

Advanced Research Question

  • Receptor Binding :
    • Dopamine D₂/D₃ : Radioligand assays (³H-spiperone competition) show moderate affinity (IC₅₀ ~200 nM), but fluorination may alter selectivity vs. non-fluorinated analogs .
    • Serotonin Transporters : Contradictory Ki values (e.g., 50 nM vs. 500 nM) arise from assay conditions (e.g., buffer ionic strength, cell membrane purity). Use standardized protocols (e.g., HEK293 cells expressing hSERT) .
  • Data Reconciliation :
    • Meta-Analysis : Cross-validate results using orthogonal techniques (SPR vs. ITC) to distinguish true binding from artifacts .
    • Molecular Dynamics : Simulate fluorine’s electronic effects on ligand-receptor interactions to explain affinity variations .

What analytical methods detect degradation products of this compound under thermal stress?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset (~180°C) and mass loss profiles .
  • LC-MS/MS : Quantifies major degradation products:
    • 5-Hydroxyindan-2-ylamine (oxidation via C-F bond cleavage).
    • Indene-2-amine (dehydrohalogenation) .
  • Kinetic Modeling : Arrhenius plots predict shelf-life (e.g., t₉₀ = 2 years at 25°C) .

How should researchers address discrepancies in reported solubility data for this compound?

Advanced Research Question

  • Standardized Protocols :
    • Equilibrium Solubility : Shake-flask method (24 hr agitation, 25°C) in buffers (pH 1–7.4) .
    • Hansen Solubility Parameters : Compare experimental vs. computational (COSMO-RS) values to identify outliers .
  • Contradiction Sources :
    • Particle Size : Micronized vs. crystalline forms yield 2–3× solubility differences; specify milling techniques .
    • Salt vs. Free Base : Hydrochloride salt solubility in water (~50 mg/mL) vs. free base (<1 mg/mL) must be clearly reported .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.